3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions involving key precursors such as amino acids, ketones, and isothiocyanates. The structure and properties of these compounds are confirmed using techniques such as IR, MS, 1H-NMR, and 13C-NMR spectroscopy. For instance, Hassan et al. (2014) discussed the synthesis and cytotoxic activity of some new pyrazole and pyrazolopyrimidine derivatives, which are related to quinazoline compounds due to their shared heterocyclic backbone and potential for biological activity Hassan, Hafez, & Osman, 2014.
Cytotoxicity and Anticancer Activity
Several studies have focused on the cytotoxic and potential anticancer properties of quinazoline derivatives. These compounds have been evaluated in vitro against various cancer cell lines to assess their efficacy in inhibiting cell growth. The structural modifications of these molecules can significantly impact their biological activity, including their ability to act as potent cytotoxic agents against cancer cells Pokhodylo & Obushak, 2019.
Pharmacological Evaluation
Quinazoline derivatives have been synthesized and evaluated for a variety of pharmacological activities, including analgesic, anti-inflammatory, and antihypertensive effects. Alagarsamy and Murugesan (2007) synthesized novel quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities, demonstrating the versatility of quinazoline compounds in drug development Alagarsamy & Murugesan, 2007.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the sulfanyl and carboxamide groups.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine hydrochloride", "4-methoxybenzyl chloride", "thiourea", "sodium hydroxide", "acetic anhydride", "acetic acid", "phosphorus pentoxide", "acetonitrile", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium methoxide", "sodium hydride", "4-methoxyaniline", "sulfuric acid", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 2-amino-3-cyano-4-methoxyquinazoline: 4-methoxybenzaldehyde is condensed with ethyl acetoacetate in the presence of guanidine hydrochloride to form 4-methoxy-2-methyl-3-oxo-2,3-dihydroquinazoline. This is then treated with thiourea and sodium hydroxide to form 2-amino-3-cyano-4-methoxyquinazoline.", "Synthesis of 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one: 2-amino-3-cyano-4-methoxyquinazoline is reacted with acetic anhydride and phosphorus pentoxide to form 3-acetoxy-2-cyano-4-methoxyquinazoline. This is then treated with 4-methoxybenzyl chloride and sodium methoxide to form 3-(4-methoxybenzyl)-2-cyano-4-methoxyquinazoline. The cyano group is then reduced with sodium hydride and sulfuric acid to form 3-(4-methoxybenzyl)-2-amino-4-methoxyquinazoline. This is then treated with hydrogen peroxide and sulfuric acid to form 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 3-(4-methoxybenzyl)-2-(2-chloroacetylthio)quinazolin-4(3H)-one. This is then treated with 4-methoxyaniline and sodium bicarbonate to form 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS No. |
421593-24-0 |
Molecular Formula |
C24H21N3O4S |
Molecular Weight |
447.51 |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4S/c1-30-18-8-3-15(4-9-18)14-25-22(28)16-5-12-20-21(13-16)26-24(32)27(23(20)29)17-6-10-19(31-2)11-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,32) |
InChI Key |
YQPUBWNGAFRXSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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